molecular formula C6H9F2N3 B13083539 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13083539
M. Wt: 161.15 g/mol
InChI Key: OBAFCFPHCLULFW-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in the compound significantly alters its physical, chemical, and biological characteristics, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. The reaction is often catalyzed by transition metals such as nickel, which facilitates the difluoroethylation of arylboronic acids . The reaction conditions generally include the use of solvents like acetonitrile and the presence of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxy (TEMPO) to inhibit side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoroalkylation processes using similar reagents and catalysts. The scalability of these methods depends on the availability of raw materials like 1,1-difluoroethyl chloride and the efficiency of the catalytic systems employed.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and radical initiators like azobisisobutyronitrile (AIBN). Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoroethylated pyrazole derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized pyrazoles .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C6H9F2N3/c1-6(7,8)4-3-5(9)11(2)10-4/h3H,9H2,1-2H3

InChI Key

OBAFCFPHCLULFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C(=C1)N)C)(F)F

Origin of Product

United States

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